molecular formula C21H19FN4O2S B10956567 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10956567
M. Wt: 410.5 g/mol
InChI Key: SVYXNDQZLSWROV-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a tetrahydrocyclohepta[b]thiophene ring, a fluorophenoxy group, and a pyrazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the tetrahydrocyclohepta[b]thiophene ring: This step involves the cyclization of a suitable precursor to form the tetrahydrocyclohepta[b]thiophene ring.

    Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the fluorophenoxy group: This step involves the reaction of the intermediate with a fluorophenol derivative under appropriate conditions.

    Formation of the pyrazole ring: The pyrazole ring can be formed through a cyclization reaction involving a suitable hydrazine derivative.

    Coupling of the carboxamide moiety: The final step involves the coupling of the intermediate with a carboxylic acid derivative to form the carboxamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The carboxamide moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology research to investigate its interactions with biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct biological activities and research applications.

Properties

Molecular Formula

C21H19FN4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H19FN4O2S/c22-16-7-4-5-8-18(16)28-13-26-11-10-17(25-26)20(27)24-21-15(12-23)14-6-2-1-3-9-19(14)29-21/h4-5,7-8,10-11H,1-3,6,9,13H2,(H,24,27)

InChI Key

SVYXNDQZLSWROV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=NN(C=C3)COC4=CC=CC=C4F

Origin of Product

United States

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